molecular formula C12H7N3O3S2 B2518634 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 392325-36-9

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2518634
CAS No.: 392325-36-9
M. Wt: 305.33
InChI Key: IYDQBPAGCYAERP-UHFFFAOYSA-N
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Description

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core substituted with a nitro group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of benzothiophene to introduce the nitro group, followed by the formation of the carboxamide linkage with the thiazole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core with a nitro group and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Biological Activity

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiophene core combined with a thiazole ring and a nitro group , which contribute to its biological activity. The IUPAC name is this compound, with the molecular formula C12H7N3O3S2C_{12}H_7N_3O_3S_2 .

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components. Additionally, the thiazole ring may interact with enzymes and proteins, disrupting their normal functions, which is essential for its antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated significant inhibitory effects against various bacterial strains. The compound's mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

This compound has also shown potential as an antifungal agent . Its efficacy against fungal pathogens can be attributed to similar mechanisms as those observed in bacterial inhibition. Studies suggest that it may disrupt the integrity of fungal cell membranes or inhibit critical enzymatic processes necessary for fungal growth.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). The compound's ability to interfere with cell cycle progression further enhances its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a range of pathogens. The results indicated that the compound exhibited an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings highlight its potential as a therapeutic agent for bacterial infections .

Study 2: Antifungal Activity

In another investigation focused on antifungal activity, the compound was tested against Candida albicans. The results showed an MIC of 16 µg/mL, demonstrating significant antifungal properties. The study suggested that the compound could serve as a lead structure for developing new antifungal agents .

Study 3: Anticancer Effects

A recent study assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. The study concluded that this compound could be further investigated for its potential use in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityMIC/IC50 Values
NitazoxanideThiazolideAntiviralEC50: 3.4 μM
SulfathiazoleThiazoleAntimicrobialMIC: 8 µg/mL
RitonavirThiazoleAntiretroviralIC50: 0.35 μM
This compound Benzothiophene + ThiazoleAntimicrobial/Antifungal/AnticancerMIC: 32 µg/mL (bacteria), IC50: 25 µM (cancer)

Properties

IUPAC Name

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S2/c16-11(14-12-13-3-4-19-12)10-6-7-5-8(15(17)18)1-2-9(7)20-10/h1-6H,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDQBPAGCYAERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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